molecular formula C17H17BrN3O5P B2962860 Peaqx CAS No. 459836-30-7

Peaqx

Katalognummer B2962860
CAS-Nummer: 459836-30-7
Molekulargewicht: 454.217
InChI-Schlüssel: XXZGNAZRWCBSBK-WFVOFKTRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

PEAQX has the molecular formula C17H17BrN3O5P . Its molecular weight is 454.21 . The IUPAC name for PEAQX is ( { [ (1S)-1- (4-bromophenyl)ethyl]amino}- (2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl)phosphonic acid .


Chemical Reactions Analysis

PEAQX is a competitive antagonist at the NMDA receptor . It has been shown to have anticonvulsant action in animal models of convulsive seizures . The highest dose (20 mg/kg) was efficient in younger groups, which might be due to lower specificity of PEAQX and its partial affinity to the GluN2B subunit .


Physical And Chemical Properties Analysis

PEAQX has a molecular weight of 454.21 . . It is stored at temperatures between -80 and -20 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Field

This research was conducted in the field of Developmental Epileptology .

Summary of the Application

The study aimed to show changes in the anticonvulsant action of the GluN2A subunit-preferring antagonist during the postnatal development of rats .

Methods of Application

The possible anticonvulsant action of PEAQX was tested in 12-, 18-, and 25-day-old rats in three models of convulsive seizures . The doses of PEAQX used were 5, 10, 20 mg/kg s.c .

Results or Outcomes

PEAQX suppressed pentylenetetrazol-induced generalized seizures in all three age groups in a dose-dependent manner . Anticonvulsant action of all three doses of PEAQX against cortical epileptic afterdischarges was found in the 25-day-old animals .

Application in Neurobiology

Field

This research was conducted in the field of Neurobiology .

Summary of the Application

The study investigated the contribution of GluN2C/2D subunits to synaptic regulation and plasticity in the anterior cingulate cortex of adult mice .

Methods of Application

The researchers applied a selective antagonist of GluN2C/2D, UBP145, and observed its effects on NMDAR-mediated currents and miniature EPSCs (mEPSCs) . They also tested the effects of PEAQX, a GluN2A antagonist .

Results or Outcomes

The application of PEAQX blocked the NMDAR-mediated EPSCs, indicating that NMDAR containing GluN2A or GluN2B subunits contribute to most of the NMDAR currents . UBP145 decreased the frequency of the mEPSCs while the amplitude remained intact, suggesting that the GluN2C/2D may be involved in presynaptic regulation of spontaneous glutamate release .

Application in Pharmacology

Field

This research was conducted in the field of Pharmacology .

Summary of the Application

The study aimed to show changes in the anticonvulsant action of the GluN2A subunit-preferring antagonist during the postnatal development of rats .

Methods of Application

The possible anticonvulsant action of PEAQX was tested in 12-, 18-, and 25-day-old rats in three models of convulsive seizures . The doses of PEAQX used were 5, 10, 20 mg/kg s.c .

Results or Outcomes

PEAQX suppressed pentylenetetrazol-induced generalized seizures in all three age groups in a dose-dependent manner . Anticonvulsant action of all three doses of PEAQX against cortical epileptic afterdischarges was found in the 25-day-old animals .

Application in Neurophysiology

Field

This research was conducted in the field of Neurophysiology .

Summary of the Application

The study investigated the effects of chronic ethanol exposure on facial stimulation-evoked MF–GC synaptic transmission .

Methods of Application

The researchers applied a selective GluN2A antagonist, PEAQX (10 μM), and observed its effects on MF–GC synaptic transmission .

Results or Outcomes

Chronic ethanol exposure-induced facilitation of facial stimulation evoked by MF–GC synaptic transmission was abolished by PEAQX .

Application in Pharmacology

Field

This research was conducted in the field of Pharmacology .

Summary of the Application

The study aimed to show changes in the anticonvulsant action of the GluN2A subunit-preferring antagonist during the postnatal development of rats .

Methods of Application

The possible anticonvulsant action of PEAQX was tested in 12-, 18-, and 25-day-old rats in three models of convulsive seizures . The doses of PEAQX used were 5, 10, 20 mg/kg s.c .

Results or Outcomes

PEAQX suppressed pentylenetetrazol-induced generalized seizures in all three age groups in a dose-dependent manner . Anticonvulsant action of all three doses of PEAQX against cortical epileptic afterdischarges was found in the 25-day-old animals .

Application in Neurophysiology

Field

This research was conducted in the field of Neurophysiology .

Summary of the Application

The study investigated the effects of chronic ethanol exposure on facial stimulation-evoked MF–GC synaptic transmission .

Methods of Application

The researchers applied a selective GluN2A antagonist, PEAQX (10 μM), and observed its effects on MF–GC synaptic transmission .

Results or Outcomes

Chronic ethanol exposure-induced facilitation of facial stimulation evoked by MF–GC synaptic transmission was abolished by PEAQX .

Safety And Hazards

PEAQX is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Eigenschaften

IUPAC Name

[[[(1S)-1-(4-bromophenyl)ethyl]amino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)/t9-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZGNAZRWCBSBK-WFVOFKTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN3O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peaqx

CAS RN

459836-30-7
Record name PEAQX
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459836307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PEAQX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE8K7M4APN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
260
Citations
M Morales, LP Spear - Psychopharmacology, 2014 - Springer
Rationale NMDA antagonists consistently produce social inhibition in adult animals, although effects of these manipulations on social behavior of adolescents are relatively unknown. …
Number of citations: 39 link.springer.com
P Mares, G Tsenov, H Kubova - Pharmaceutics, 2021 - mdpi.com
… Anticonvulsant action of all three doses of PEAQX against cortical … be due to lower specificity of PEAQX and its partial affinity to the … In spite of the lower selectivity of PEAQX, our data …
Number of citations: 6 www.mdpi.com
M Morales, EI Varlinskaya, LP Spear - Behavioural brain research, 2013 - Elsevier
… male rats following an acute challenge with MK-801, PEAQX, or ifenprodil. Regardless of dose, MK-801 and PEAQX resulted in a significant increase in overall social activity (see insets)…
Number of citations: 31 www.sciencedirect.com
NC Anastasio, Y Xia, ZR O'Connor, KM Johnson - Neuroscience, 2009 - Elsevier
… , PEAQX, or ifenprodil pretreatment to result in a sensitized response to either PEAQX or … data for the effect of PEAQX challenge of saline, PCP and PEAQX pretreated rats are shown in …
Number of citations: 56 www.sciencedirect.com
MK Brittain, T Brustovetsky, JM Brittain, R Khanna… - …, 2012 - Elsevier
… This in fact contradicts to our conclusion based on the results obtained with ifenprodil and PEAQX (see above). Based on the results of our previous study (Brittain etáal., 2012), either …
Number of citations: 32 www.sciencedirect.com
Y Li, YX Lu, HL Chi, T Xiao, YM Chen… - American Journal of …, 2021 - academic.oup.com
… Three weeks of PEAQX infusion significantly reduced the … PEAQX administration also largely reduced the transcription … of 2K1C rats treated with PEAQX, the phosphorylation levels of …
Number of citations: 6 academic.oup.com
Y ALJOHANI, G Dezfuli, KJ Kellar - 2023 - ASPET
… Moreover, PEAQX, a drug that inhibits NR2A subunit-… The population of NMDA receptors with high affinity for PEAQX … with high and low affinity for PEAQX, the drug Ifenprodil, which is …
Number of citations: 0 jpet.aspetjournals.org
TL Green, JA Burket, SI Deutsch - Brain Research Bulletin, 2016 - Elsevier
… Specifically, at a dose of PEAQX devoid of any effect on … , PEAQX attenuated stereotypic behavior emerging during social interaction in 4- and 8-week old mice. However, PEAQX had …
Number of citations: 7 www.sciencedirect.com
NC Anastasio, Y Xia, ZR O'Connor, KM Johnson - Neuroscience, 2009 - ncbi.nlm.nih.gov
… , PEAQX or ifenprodil pretreatment to result in a sensitized response to either PEAQX or … data for the effect of PEAQX challenge of saline, PCP and PEAQX pretreated rats are shown in …
Number of citations: 1 www.ncbi.nlm.nih.gov
H Furuie, M Yamada - Neuroscience Research, 2022 - Elsevier
… Rats neonatally treated with MK-801 or PEAQX showed spatial working memory deficits in the Y-maze test. PEAQX-treated rats also showed greater reactivity to acoustic stimuli and …
Number of citations: 2 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.